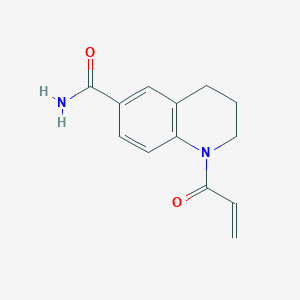
1-Prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound belongs to the class of quinoline derivatives, which are known to possess a wide range of biological activities. In
作用机制
The mechanism of action of 1-Prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or proteins that are involved in the progression of various diseases. For example, it has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. This inhibition leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects
1-Prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of various viruses, including HIV, herpes simplex virus, and hepatitis B virus. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial for the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of using 1-Prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide in lab experiments is its wide range of biological activities. This compound has been shown to have anticancer, antiviral, antibacterial, anti-inflammatory, and antioxidant properties, making it a versatile tool for studying various diseases. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound in the lab.
未来方向
There are many future directions for research on 1-Prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide. One area of interest is the development of new derivatives of this compound with improved biological activities and reduced toxicity. Another area of interest is the exploration of the potential applications of this compound in the treatment of specific diseases, such as cancer, viral infections, and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and therapies.
合成方法
The synthesis of 1-Prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide involves the reaction of 3,4-dihydro-2H-quinoline-6-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with propionyl chloride to obtain the final compound. This method has been optimized to yield a high purity product with good yields.
科学研究应用
1-Prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to possess a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. This compound has also been shown to have anti-inflammatory and antioxidant effects, making it a promising candidate for the treatment of various diseases.
属性
IUPAC Name |
1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-12(16)15-7-3-4-9-8-10(13(14)17)5-6-11(9)15/h2,5-6,8H,1,3-4,7H2,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXHFQBJWIPOAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC2=C1C=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2974512.png)

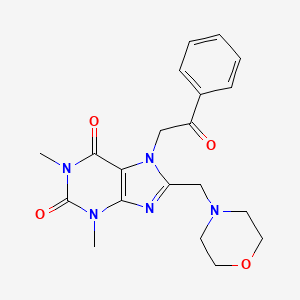
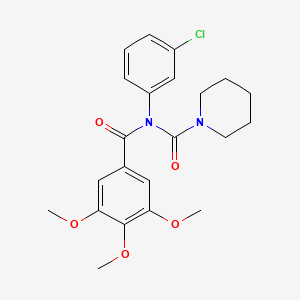
![N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenylquinoline-4-carboxamide hydrochloride](/img/structure/B2974518.png)
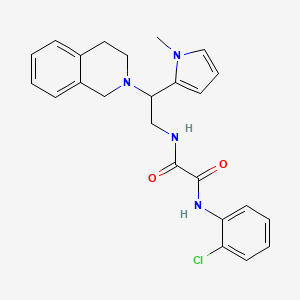
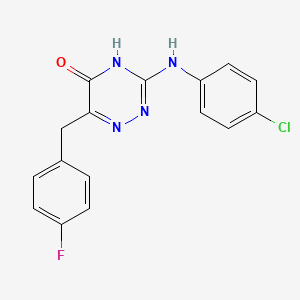

![[2-(2,4-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2974526.png)
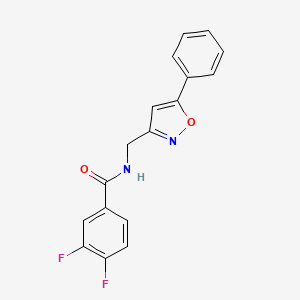
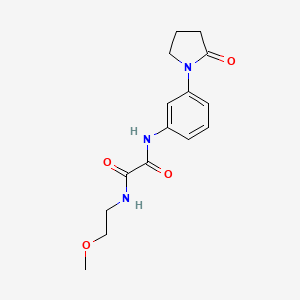

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2974532.png)